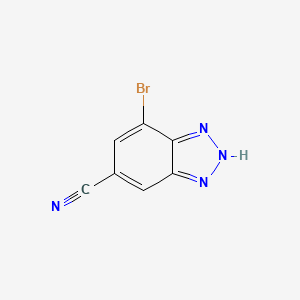

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Description

Properties

IUPAC Name |

7-bromo-2H-benzotriazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN4/c8-5-1-4(3-9)2-6-7(5)11-12-10-6/h1-2H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVSVULXMSHKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNN=C21)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (C7H3BrN4) is a bioactive compound known for its diverse biological activities, including antimicrobial and anticancer properties. Its structure features a benzotriazole moiety with a bromine atom at the 7-position and a cyano group at the 5-position, which enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings and case studies.

The molecular formula of this compound is C7H3BrN4, with a molar mass of approximately 223.03 g/mol. The presence of the bromine atom and cyano group contributes to its unique chemical behavior.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 12.5 - 25 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 1.6 - 25 µg/mL | |

| Aspergillus niger | 12.5 - 25 µg/mL |

The compound showed comparable effectiveness to established antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells.

Case Study: Cytotoxicity in Cancer Cells

In a study involving FaDu hypopharyngeal tumor cells, this compound exhibited cytotoxic effects that were superior to those of the reference drug bleomycin. The mechanism involves interaction with cellular targets that regulate cell proliferation and apoptosis resistance.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances binding affinity to these targets, potentially increasing the compound's potency.

Key Interactions:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways.

- Receptor Binding : It can bind to receptors that modulate cell signaling related to growth and survival.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1H-Benzotriazole | No halogen substituent | Commonly used as a corrosion inhibitor |

| 7-Chloro-1H-benzotriazole | Chlorine instead of bromine | Exhibits different biological properties |

| 5-Cyano-benzotriazole | No halogen substituent | Focused on electronic properties |

| 7-Iodo-1H-benzotriazole | Iodine substituent | Enhanced reactivity compared to brominated analogs |

The specific combination of bromine and cyano functionalities in this compound influences its reactivity and biological activity differently compared to these similar compounds.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity:

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against C. albicans |

|---|---|---|

| This compound | 7.8 | 15.6 |

| Reference Compound (e.g., Nitrofurantoin) | 12.5–25 | Not specified |

- Anticancer Properties: Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways .

Biochemical Research

The compound serves as a useful probe in biochemical studies due to its ability to interact with various biological targets:

- Enzyme Inhibition: It can inhibit enzymes critical for cellular processes, potentially affecting metabolic pathways involved in disease progression.

- Receptor Binding: The compound may bind to receptors that regulate cell signaling related to growth and apoptosis, making it a candidate for further investigation in cancer therapy .

Agricultural Chemistry

In agricultural applications, this compound can be utilized in the development of agrochemicals:

- Pesticide Development: Its structural features may contribute to the design of novel pesticides with enhanced efficacy against agricultural pests.

Case Studies and Research Findings

Recent studies have documented the bioactivity of this compound:

- Antimicrobial Studies : A study published in PMC highlighted its effective inhibition against MRSA strains and other pathogens, showcasing its potential as an antimicrobial agent .

- Anticancer Research : Investigations into enzyme inhibition have revealed that this compound may play a role in modulating key pathways involved in cancer cell survival, warranting further exploration in therapeutic contexts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-bromo-1H-1,2,3-benzotriazole-5-carbonitrile with structurally related benzotriazole and benzodiazole derivatives.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents (Position) | Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₃BrN₄ | ~223.03 | Br (7), -CN (5) | Nitrile, benzotriazole |

| 5-Bromo-7-methyl-1H-1,2,3-benzotriazole [CID 95909246] | C₇H₆BrN₃ | 212.05 | Br (5), -CH₃ (7) | Methyl, benzotriazole |

| Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate | C₁₂H₁₄BrN₃O₂ | 312.16 | Br (7), -COOEt (5), -C₃H₇ (N1) | Ester, benzotriazole |

| 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid | C₇H₄BrN₃O₂ | 242.02 | Br (7), -COOH (5) | Carboxylic acid, benzotriazole |

| 7-Bromo-1H-1,3-benzodiazole-5-carbonitrile | C₈H₄BrN₃ | 222.05 | Br (7), -CN (5) | Nitrile, benzodiazole (2 N atoms) |

Structural Differences and Electronic Effects

Benzotriazole vs. Benzodiazole Core :

- The target compound and its benzotriazole analogs contain three nitrogen atoms in the fused triazole ring, enhancing stability and π-electron delocalization compared to benzodiazoles (two N atoms) . This difference influences acidity, with benzotriazoles being more resistant to protonation.

- Example: 7-Bromo-1H-1,3-benzodiazole-5-carbonitrile (C₈H₄BrN₃) has reduced aromatic stabilization compared to benzotriazoles, affecting its reactivity in substitution reactions .

Substituent Effects :

- Nitrile (-CN) : The target compound’s nitrile group is strongly electron-withdrawing, increasing polarity and acidity. This contrasts with the methyl group in 5-bromo-7-methyl-1H-1,2,3-benzotriazole, which is electron-donating and reduces solubility in polar solvents .

- Carboxylic Acid (-COOH) : The carboxylic acid derivative exhibits higher aqueous solubility and acidity (pKa ~2–4) compared to the nitrile analog, which lacks ionizable protons .

- Ester (-COOEt) : Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate has increased lipophilicity (logP ~2.8) due to the ester and propyl groups, making it more suitable for lipid membrane penetration .

Physical and Spectroscopic Properties

Collision Cross-Section (CCS) :

- For 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, CCS values range from 142.7–151.2 Ų (depending on adducts), indicating a compact molecular structure. The nitrile analog is expected to have a smaller CCS due to reduced hydrogen-bonding capacity .

Melting Points :

- Methyl-substituted benzotriazoles (e.g., 5-bromo-7-methyl-1H-1,2,3-benzotriazole) exhibit higher melting points (~250–300°C) due to symmetry, while ester derivatives (e.g., ethyl 7-bromo-1-propyl-...) have lower melting points (<200°C) owing to flexible side chains .

IR/NMR Signatures :

- The nitrile group in the target compound would show a sharp IR absorption at ~2200–2250 cm⁻¹ (C≡N stretch), absent in methyl or carboxylic acid analogs. In NMR, the bromine atom deshields adjacent protons, causing downfield shifts (e.g., δ 8.03–8.35 ppm in related compounds) .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the selective bromination of a benzotriazole precursor bearing a nitrile group at the 5-position. The key challenge is the regioselective introduction of the bromine atom at the 7-position of the benzotriazole ring without affecting the nitrile functionality.

Starting Materials

- Benzotriazole or substituted benzotriazole derivatives with a nitrile group at the 5-position.

- Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).

- Suitable solvents and catalysts to control regioselectivity.

Bromination Reaction Conditions

- Brominating Agents: N-bromosuccinimide (NBS) is preferred for controlled bromination due to its mild and selective nature compared to elemental bromine.

- Catalysts: Lewis acids or radical initiators may be employed to facilitate bromination.

- Solvents: Common solvents include dichloromethane (DCM), acetonitrile, or DMF, which dissolve both the substrate and brominating agent efficiently.

- Temperature: Reactions are typically conducted at ambient temperature or slightly elevated temperatures (25–60 °C) to optimize yield and minimize side reactions.

- Time: Reaction times vary from 1 to 24 hours depending on the scale and conditions.

Representative Synthetic Route

A typical synthetic route involves:

- Preparation of 1H-1,2,3-benzotriazole-5-carbonitrile as the base substrate.

- Selective bromination at the 7-position using NBS in an aprotic solvent under mild conditions.

- Purification via recrystallization or chromatography to isolate this compound with high purity.

Alternative Synthetic Approaches

- Continuous flow synthesis: Industrial methods may utilize continuous flow reactors to improve control over reaction parameters, increase safety when handling bromine, and enhance scalability.

- Stepwise functional group transformations: Starting from brominated benzotriazole derivatives, the nitrile group can be introduced via substitution or cyanation reactions.

Detailed Reaction Analysis and Data

Reaction Parameters and Yields

| Parameter | Typical Condition | Outcome/Notes |

|---|---|---|

| Brominating agent | N-bromosuccinimide (NBS) | Selective bromination at 7-position |

| Solvent | Dichloromethane, acetonitrile | Good solubility and reaction control |

| Temperature | 25–60 °C | Mild heating improves yield |

| Reaction time | 1–24 hours | Longer times may increase side products |

| Catalyst | Lewis acid or radical initiator (optional) | Enhances bromination efficiency |

| Purification method | Recrystallization or chromatography | Yields >70% achievable |

Reaction Mechanism Insights

- The bromination proceeds via electrophilic aromatic substitution on the benzotriazole ring.

- The electron-withdrawing nitrile group directs bromination regioselectively to the 7-position.

- Radical initiators may be used to generate bromine radicals from NBS, facilitating selective bromination.

Comparative Table of Preparation Methods

| Method | Brominating Agent | Solvent | Temperature | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Batch bromination with NBS | NBS | DCM or Acetonitrile | 25–40 °C | Optional Lewis acid | 65–75 | Mild, selective, lab-scale |

| Elemental bromine bromination | Br2 | DCM or DMF | 0–25 °C | None | 50–65 | Less selective, more side products |

| Continuous flow bromination | NBS or Br2 | Various | Controlled | Possible | >75 | Industrial scale, improved control |

| Stepwise cyanation + bromination | Various | Various | Various | Various | Variable | Multi-step, allows functional group introduction |

Research Findings and Practical Considerations

- Regioselectivity: The presence of the nitrile group at the 5-position strongly influences bromination regioselectivity, favoring substitution at the 7-position.

- Purity: High chemical purity (>98%) is achievable through careful control of reaction conditions and purification.

- Scalability: Continuous flow methods offer advantages for scale-up by improving safety and reproducibility.

- Functionalization Potential: The nitrile group enables further transformations, such as reduction to amines or substitution reactions, expanding the compound's utility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multicomponent reactions under reflux conditions. For example, sodium acetate in ethanol (EtOH) at reflux for 1 hour facilitates coupling with dibromoisatin and malononitrile derivatives, achieving moderate yields (45–60%) . Optimization of solvent polarity and base strength (e.g., using NaOAc vs. KOH) is critical to avoid side reactions like debromination.

| Reaction Components | Conditions | Yield | Reference |

|---|---|---|---|

| Dibromoisatin, malononitrile, NaOAc | EtOH, reflux, 1 h | 55% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : SHELX software (v.2018/3) is used for single-crystal structure refinement. The triazole ring’s planarity and bromine’s anisotropic displacement parameters are key metrics for validating purity .

- NMR : and NMR in DMSO-d resolve signals for the benztriazole core (δ 8.2–8.5 ppm for aromatic protons) and nitrile carbon (δ 118 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 252.96 (calc. 253.01) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the electron density distribution. The bromine atom’s σ-hole (positive electrostatic potential) enhances susceptibility to nucleophilic aromatic substitution (SNAr). Frontier molecular orbital (FMO) analysis reveals a low LUMO energy (-1.8 eV), favoring reactions with electron-rich partners like arylboronic acids .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Crystallographic Refinement : SHELXL’s least-squares minimization addresses discrepancies between experimental and calculated bond lengths (e.g., C-Br bond: 1.89 Å observed vs. 1.91 Å theoretical) .

- Dynamic NMR : Variable-temperature NMR (298–373 K) identifies rotational barriers in the benzotriazole ring, resolving overlapping signals caused by conformational exchange .

Q. How does this compound participate in multicomponent reactions to synthesize spirocyclic compounds?

- Methodological Answer : The compound acts as a bromo-electrophile in one-pot reactions. For example, with 5-(trifluoromethyl)pyrazol-3-one and malononitrile, it forms spiro[indoline-pyranopyrazole] derivatives via sequential SNAr and cyclocondensation steps. Yields improve with polar aprotic solvents (DMF > EtOH) due to stabilized intermediates .

| Product | Key Step | Yield |

|---|---|---|

| Spiro[indoline-pyranopyrazole]-carbonitrile | SNAr followed by cyclization | 60% |

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.